N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimid in-4-ylthio)acetamide

Catalog No.
S12630740
CAS No.
M.F
C16H16N4O2S2
M. Wt
360.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydroben...

Product Name

N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimid in-4-ylthio)acetamide

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Molecular Formula

C16H16N4O2S2

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C16H16N4O2S2/c1-9-6-12(20-22-9)19-13(21)7-23-15-14-10-4-2-3-5-11(10)24-16(14)18-8-17-15/h6,8H,2-5,7H2,1H3,(H,19,20,21)

InChI Key

YQEWIWBFUJOWQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4

N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide is a complex organic compound characterized by its unique structural features that include an isoxazole ring and a tetrahydrobenzo[b]thiophene moiety. This compound is significant in medicinal chemistry due to its potential therapeutic applications. The molecular formula encompasses a diverse range of functional groups, contributing to its biological activity and interaction with various biological targets.

Typical of amides and heterocycles. Notably, it may participate in:

  • Nucleophilic substitutions: The sulfur atom in the thiophene moiety can act as a nucleophile.
  • Hydrolysis reactions: In the presence of water and acids or bases, the amide bond can be hydrolyzed.
  • Reductive reactions: The presence of the isoxazole ring suggests potential for reduction under specific conditions.

These reactions are crucial for understanding the reactivity and stability of the compound in biological systems.

N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide exhibits promising biological activities:

  • Antimicrobial properties: Preliminary studies indicate effectiveness against various bacterial strains.
  • Anticancer activity: The compound has shown potential in inhibiting cancer cell proliferation in vitro.
  • Enzyme inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways.

These activities make it a candidate for further research in pharmacology and drug development.

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide typically involves multi-step synthetic routes:

  • Formation of the isoxazole ring: Starting from 5-methylisoxazole derivatives.
  • Synthesis of the tetrahydrobenzo[b]thiophene moiety: This can be achieved through cyclization reactions involving thiophene precursors.
  • Coupling reaction: The final step involves coupling the two synthesized fragments using standard amide formation techniques (e.g., using coupling agents like EDC or DCC).

Each step requires careful optimization to ensure high yields and purity of the final product.

This compound holds potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer drugs.
  • Research tools: Useful in studying biochemical pathways and enzyme activities due to its unique structural features.
  • Agricultural chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.

Studies on N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide have focused on its interactions with various biological macromolecules:

  • Protein binding studies: Understanding how this compound interacts with target proteins can elucidate its mechanism of action.
  • Receptor binding assays: Investigating its affinity for specific receptors involved in disease pathways can help identify therapeutic targets.

These studies are essential for assessing the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
3-acetamido-5-methylisoxazoleIsoxazole ringKnown for antimicrobial properties
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamideSulfonamide linkageExhibits anti-inflammatory effects
5-methylisoxazole derivativesVariations in substituentsBroad spectrum antimicrobial activity

Uniqueness

The uniqueness of N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide lies in its dual functionality derived from both the isoxazole and tetrahydrobenzo[b]thiophene components. This combination not only enhances its biological activity but also allows for diverse modifications that could lead to novel therapeutic agents.

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

360.07146811 g/mol

Monoisotopic Mass

360.07146811 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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